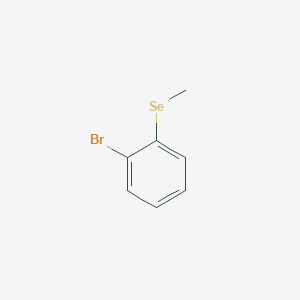

1-Bromo-2-(methylselanyl)benzene

Description

1-Bromo-2-(methylselanyl)benzene is a brominated aromatic compound featuring a methylselanyl (-SeCH₃) substituent at the ortho position relative to the bromine atom. This compound is of interest in organic synthesis for constructing selenium-containing heterocycles or as a precursor in cross-coupling reactions.

Properties

CAS No. |

14403-31-7 |

|---|---|

Molecular Formula |

C7H7BrSe |

Molecular Weight |

250.01 g/mol |

IUPAC Name |

1-bromo-2-methylselanylbenzene |

InChI |

InChI=1S/C7H7BrSe/c1-9-7-5-3-2-4-6(7)8/h2-5H,1H3 |

InChI Key |

QLVNMWFPHWRVJD-UHFFFAOYSA-N |

Canonical SMILES |

C[Se]C1=CC=CC=C1Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2-(methylselanyl)benzene can be synthesized through several methods. One common approach involves the reaction of 1-bromo-2-iodobenzene with methylselenol in the presence of a base such as sodium hydride. The reaction typically occurs under an inert atmosphere to prevent oxidation of the selenium compound.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-(methylselanyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

Oxidation Reactions: The methylselanyl group can be oxidized to form selenoxides or selenones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction Reactions: The compound can be reduced to form this compound derivatives using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Substitution: Nucleophiles (e.g., amines, thiols), bases (e.g., sodium hydride), solvents (e.g., tetrahydrofuran).

Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvents (e.g., dichloromethane).

Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., diethyl ether).

Major Products Formed:

Substitution: Various substituted benzene derivatives.

Oxidation: Selenoxides, selenones.

Reduction: Reduced selenium-containing compounds.

Scientific Research Applications

1-Bromo-2-(methylselanyl)benzene has several scientific research applications:

Organic Synthesis: It serves as a building block for the synthesis of more complex organoselenium compounds.

Medicinal Chemistry: The compound is studied for its potential biological activities, including anticancer and antimicrobial properties.

Material Science: It is used in the development of novel materials with unique electronic and optical properties.

Catalysis: The compound can act as a catalyst or catalyst precursor in various organic reactions.

Mechanism of Action

The mechanism of action of 1-Bromo-2-(methylselanyl)benzene involves its interaction with molecular targets through its bromine and selenium atoms. The bromine atom can participate in electrophilic aromatic substitution reactions, while the selenium atom can undergo redox reactions, influencing the compound’s reactivity and biological activity. The exact molecular pathways depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Electron-Donating vs. Electron-Withdrawing Groups

- 1-Bromo-2-(phenylethynyl)benzene (): The phenylethynyl group (-C≡CPh) is strongly electron-withdrawing, activating the benzene ring toward electrophilic substitution. This compound is synthesized via Sonogashira coupling and is used in materials science for organic electronics.

- 1-Bromo-2-(chloromethyl)benzene (): The chloromethyl (-CH₂Cl) group enables nucleophilic substitution reactions, facilitating the synthesis of thiophene derivatives.

- 1-Bromo-4-methoxy-2-methylbenzene (): The methoxy (-OCH₃) group is electron-donating, deactivating the ring toward electrophilic attack but directing substituents to specific positions.

Comparison with -SeCH₃ : The methylselanyl group (-SeCH₃) is less electronegative than -OCH₃ or -Cl, offering enhanced polarizability. This property may accelerate radical reactions or stabilize transition states in cross-coupling processes.

Steric and Electronic Effects

- 1-Bromo-2-(2-methylpropyl)benzene (): The bulky 2-methylpropyl group (-CH₂C(CH₃)₂) introduces steric hindrance, slowing down reactions at the ortho position. This compound is commercially significant in industrial intermediates.

- 1-Bromo-2-(2-chloro-2-methylpropyl)benzene (): The chloro and methyl groups create a sterically crowded environment, influencing regioselectivity in hydrochlorination reactions.

Cross-Coupling Reactions

- 1-Bromo-2-(phenylethynyl)benzene : Used in Pd-catalyzed couplings to generate conjugated polymers for optoelectronic devices.

- 1-Bromo-2-(2-bromoethyl)benzene (): Undergoes cyclization to form indane derivatives, with reaction rates influenced by solvent polarity and electronic effects.

Comparison with -SeCH₃ : The selenium atom in this compound may facilitate unique reactivity in Pd- or Cu-catalyzed cross-couplings, leveraging selenium’s ability to stabilize radicals or act as a directing group.

Market and Industrial Relevance

- 1-Bromo-2-(2-methylpropyl)benzene (): Marketed globally for use in agrochemicals and pharmaceuticals, with production projected to grow at a CAGR of 3.5% (2020–2025).

- 1-Bromo-4-methoxy-2-phenylmethoxybenzene (): A specialty chemical used in fine chemical synthesis.

Data Tables

Table 1: Physical and Chemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.